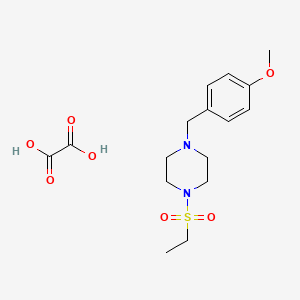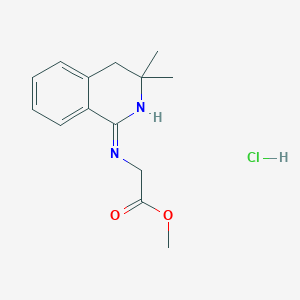![molecular formula C19H15Cl2NO2 B6029694 5-(2-chlorophenyl)-2-{[(4-chlorophenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6029694.png)
5-(2-chlorophenyl)-2-{[(4-chlorophenyl)amino]methylene}-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorophenyl)-2-{[(4-chlorophenyl)amino]methylene}-1,3-cyclohexanedione, commonly known as CAC, is a chemical compound with potential applications in scientific research. It belongs to the class of cyclohexanedione derivatives and has been studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CAC is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. CAC has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activation of nuclear factor kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
CAC has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation and migration, induction of apoptosis, and modulation of immune response. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. CAC has been shown to have low toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CAC in lab experiments include its potential as a therapeutic agent for various diseases, its low toxicity, and its ability to act as a fluorescent probe for detecting metal ions. However, the limitations of using CAC in lab experiments include its limited solubility in water and its potential to undergo degradation under certain conditions.
Direcciones Futuras
There are several future directions for the study of CAC. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of CAC and its effects on various biological processes.
Métodos De Síntesis
The synthesis of CAC involves the reaction of 2-chlorobenzaldehyde with 4-chloroaniline in the presence of sodium hydroxide and ethanol. The resulting product is then reacted with cyclohexane-1,3-dione in the presence of acetic acid and ethanol to obtain CAC. The yield of CAC can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
CAC has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. CAC has also been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c20-13-5-7-14(8-6-13)22-11-16-18(23)9-12(10-19(16)24)15-3-1-2-4-17(15)21/h1-8,11-12,23H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKBXMCYJIYESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC=C(C=C2)Cl)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B6029611.png)
![2-[butyryl(2-naphthylsulfonyl)amino]phenyl butyrate](/img/structure/B6029614.png)

![3,4,5-tris[(2-fluorobenzyl)oxy]benzohydrazide](/img/structure/B6029661.png)

![1-[3-({[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]amino}methyl)phenoxy]-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6029672.png)
![[1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B6029676.png)
![2-[1-(4-ethoxybenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6029680.png)
![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B6029699.png)

![2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6029711.png)
![N-phenyl-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinamine](/img/structure/B6029719.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,4-dimethoxybenzenesulfonohydrazide](/img/structure/B6029729.png)
![1-{2-[1-(4-methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-2-oxoethyl}-1,2-dihydro-3,6-pyridazinedione](/img/structure/B6029737.png)